molecular formula C22H23NO4 B557997 cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 147900-46-7

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B557997
M. Wt: 365,43 g/mole
InChI Key: RIZQTCLNVHZQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Molecular Structure Analysis

The molecular formula of the compound is C22H23NO4 . The structure includes a cyclohexane ring, an amino group, a carboxylic acid group, and a fluorenylmethyloxycarbonyl (Fmoc) group .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 365.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information .

Scientific Research Applications

Molecular Conformations in Aqueous Solution

Research has explored the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, closely related to the chemical . These structures have been studied through proton and carbon-13 NMR, as well as molecular orbital methods, revealing that both isomers exist in zwitterionic forms in aqueous solution and prefer staggered conformations (Yanaka et al., 1981).

Synthesis and Potential Antitumor Activity

A derivative of cis-4-aminocyclohexanecarboxylic acid, cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, has been synthesized and evaluated for its potential antitumor activity against murine Lewis lung carcinoma (Johnston et al., 1984).

Synthesis of Fluoren-9-ones

Research involving the synthesis of fluoren-9-ones, which are related to the fluorenyl moiety in the compound of interest, has been conducted. This involves the reaction of ethyl cyclohexene-1-carboxylate with various aromatic substrates (Ramana & Potnis, 1993).

Large-Scale Synthesis of FMOC-Protected Amino Acids

Research has described the large-scale synthesis of FMOC-protected non-proteogenic amino acids, including a process for converting commercially available amino acids into their FMOC derivatives. This research is pertinent due to the use of FMOC, which is part of the chemical name (Dener et al., 2001).

Preferred Conformations and Self-Association Modes

The N-fluoren-9-methoxycarbonyl derivatives of amino acids have been studied for their preferred conformations and modes of self-association, both in solution and in solid states. This research is relevant due to the presence of the fluoren-9-ylmethoxycarbonyl group in the compound (Valle et al., 1984).

Synthesis of Fmoc-Protected β-Amino Acids

The synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids by the Arndt-Eistert protocol has been reported, demonstrating an efficient method for producing enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

Self-Assembled Structures Formed by Fmoc Modified Amino Acids

Studies have examined the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, revealing various morphologies such as flower-like and tube-like structures (Gour et al., 2021).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved information .

Future Directions

The future directions for this compound are not specified in the available information .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQTCLNVHZQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

CAS RN

147900-45-6, 583870-83-1
Record name (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.